molecular formula C14H7BrS2 B2952425 2-Bromo[1]benzothieno[3,2-b][1]benzothiophene CAS No. 1398397-58-4

2-Bromo[1]benzothieno[3,2-b][1]benzothiophene

Cat. No.: B2952425
CAS No.: 1398397-58-4
M. Wt: 319.23
InChI Key: DQEOJOCRXKEBFL-UHFFFAOYSA-N
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Description

2-Bromo[1]benzothieno[3,2-b][1]benzothiophene (CAS 1398397-58-4) is a high-purity brominated organic compound that serves as a critical synthetic intermediate in advanced materials science . This solid compound has a melting point of 218 °C and should be stored as a light-sensitive, air-sensitive solid in a cool, dark place under inert gas . Its primary research value lies in its role as a versatile building block for constructing unsymmetrical polycyclic aromatic semiconductors, particularly for organic thin-film transistors (OTFTs) . Researchers utilize this brominated core to create novel [1]benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives via cross-coupling reactions, allowing for the systematic tuning of solid-state assembly and molecular orbital energy levels in the resulting materials . These custom-designed small molecules are promising for high-mobility, solution-processable organic electronic devices . The product is for research use only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-bromo-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrS2/c15-8-5-6-10-12(7-8)17-13-9-3-1-2-4-11(9)16-14(10)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOJOCRXKEBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo1benzothieno3,2-bbenzothiophene typically involves the bromination of 1benzothieno3,2-bbenzothiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo1benzothieno3,2-bbenzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothienobenzothiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo1benzothieno3,2-bbenzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo1benzothieno3,2-bbenzothiophene in organic electronics involves its ability to facilitate charge transport. The bromine atom and the conjugated system of the benzothiophene rings enhance the compound’s electron affinity and mobility. This makes it an effective component in semiconducting materials, where it helps in the efficient transfer of charge carriers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-Br-BTBT with structurally analogous compounds, focusing on molecular structure, optoelectronic properties, and device performance.

Table 1: Comparative Analysis of BTBT Derivatives

Compound Structural Features Optical Gap (eV) Thermal Stability (°C) Hole Mobility (cm²/V·s) Key Applications References
2-Br-BTBT Bromine at 2-position; π-stacked packing 3.1 (solution) ~250 (decomposition) 0.5–1.2 OFETs, OLEDs
2,7-diBr-BTBTDO 2,7-dibromo; 5,5-dioxide; planarized core 3.3 (crystalline) >300 N/A Fluorescent sensors
DPh-BTBT 2,7-diphenyl substituents; herringbone 3.4 290 (melting point) 2.0–3.0 Air-stable OFETs
DNTT Dinaphtho[2,3-b]thieno[3,2-b]thiophene 3.0 >350 3.0–8.0 High-mobility OFETs
Ph-BTBT-Cn (C8-BTBT) Alkyl side-chains (e.g., C8); solution-processable 3.2 180–200 1.5–2.5 Flexible electronics

Key Comparisons

Optoelectronic Properties

  • 2-Br-BTBT vs. BTBT : Bromination reduces the optical gap from 3.4 eV (pristine BTBT) to 3.1 eV in solution due to enhanced electron affinity and π-π interactions . However, crystalline 2,7-diBr-BTBT exhibits a larger gap (3.3 eV) than BTBT (3.0 eV) due to altered packing .
  • 2-Br-BTBT vs. DPh-BTBT : The diphenyl substituents in DPh-BTBT lower the HOMO level (-5.4 eV vs. -5.1 eV for 2-Br-BTBT), enhancing air stability in OFETs .

Thermal and Chemical Stability Oxidized derivatives (e.g., 2,7-diBr-BTBTDO) exhibit superior thermal stability (>300°C) compared to non-oxidized 2-Br-BTBT (~250°C), making them suitable for high-temperature processing . DNTT derivatives outperform BTBT analogs in thermal stability (>350°C), attributed to their fully fused, rigid backbone .

DNTT: Achieves mobilities up to 8.0 cm²/V·s due to optimal herringbone packing and strong intermolecular orbital overlap . Ph-BTBT-Cn: Alkyl side-chains improve solubility and solution processability, albeit at the cost of reduced crystallinity and mobility (1.5–2.5 cm²/V·s) .

Functionalization Potential Bromine in 2-Br-BTBT enables cross-coupling reactions (e.g., Suzuki, Heck) for further functionalization, a feature absent in non-halogenated BTBT derivatives . Sulfur oxidation in 2,7-diBr-BTBTDO introduces electron-withdrawing sulfone groups, enhancing fluorescence quantum yield to >99% .

Research Findings and Implications

  • Packing vs. Performance : Bromination shifts BTBT from herringbone to π-stacked packing, which reduces mobility but improves optoelectronic tunability .
  • Oxidation as a Design Tool : Sulfur oxidation stabilizes the BTBT core and enhances emissive properties, enabling applications in sensors and OLEDs .
  • Trade-offs in Solubility : Alkyl-chain modifications (e.g., C8-BTBT) sacrifice mobility for solution processability, critical for large-area electronics .

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